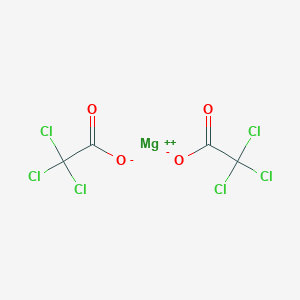

Magnesium trichloroacetate

Description

Properties

CAS No. |

16094-02-3 |

|---|---|

Molecular Formula |

C4Cl6MgO4 |

Molecular Weight |

349.1 g/mol |

IUPAC Name |

magnesium;2,2,2-trichloroacetate |

InChI |

InChI=1S/2C2HCl3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

InChI Key |

YMNRJYYHNXITFZ-UHFFFAOYSA-L |

SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |

Other CAS No. |

16094-02-3 |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Trichloroacetate

Direct Synthesis Routes for Alkaline Earth Metal Trichloroacetates

The synthesis of alkaline earth metal trichloroacetates, including the magnesium salt, can be achieved through direct reaction pathways. A common and straightforward method involves the neutralization of the respective metal carbonates with trichloroacetic acid. researchgate.net This approach is applicable to magnesium, calcium, strontium, and barium, yielding the hydrated salt. researchgate.net For instance, magnesium carbonate is reacted with trichloroacetic acid to produce magnesium trichloroacetate (B1195264) hexahydrate. researchgate.net

Another direct route involves the reaction of the alkaline earth metal itself with trichloroacetic acid. This method has been employed for the synthesis of trifluoroacetic acid derivatives of alkaline earth metals and can be adapted for trichloroacetates. researchgate.net

A patent from 1948 describes a process for preparing alkali metal and alkaline earth metal salts of halogenated lower fatty acids, including trichloroacetic acid, by mixing the crystalline acid with a crystalline carbonate in a substantially dry state. google.com This method is advantageous as it can produce a dry, powdery salt, avoiding issues with caking that can occur in aqueous solutions. google.com The patent specifically mentions the preparation of mixed salts, such as sodium and magnesium chloroacetate, by reacting chloroacetic acid with a mixture of sodium and magnesium carbonates. google.com

Exploration of Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile platform for the preparation of magnesium trichloroacetate, allowing for control over reaction conditions and product morphology. One documented method involves the reaction of magnesium hydroxide (B78521) with a high concentration of magnesium sulfate (B86663) in an alcohol-water solution. pku.edu.cn This technique has been successfully used to synthesize magnesium hydroxide sulfate hydrate (B1144303) nanoribbons and demonstrates the potential for creating specific nanostructures. pku.edu.cn While this specific example does not produce pure this compound, the underlying principles of using a common ion effect in a mixed solvent system could be adapted for the synthesis of the target compound.

The synthesis of other alkaline earth metal trichloroacetates has been achieved by reacting the metal hydrides or carbonates with organic acids in the presence of polyether ligands. researchgate.net This suggests that similar solution-phase approaches using appropriate magnesium precursors and ligands could be a viable route for this compound synthesis.

Furthermore, the synthesis of sodium trichloroacetate is often carried out by neutralizing trichloroacetic acid with sodium methoxide (B1231860) in methanol. researchgate.net A similar approach using magnesium methoxide could potentially yield this compound.

Considerations for Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process. Key principles include waste prevention, maximizing atom economy, and using less hazardous chemicals. acs.orgnih.gov

One avenue for greener synthesis is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. nih.gov Synthesizing copper(II) trichloroacetate complexes has been demonstrated through a green route by simply grinding and dissolving the components in distilled water at room temperature. researchgate.net This suggests that a similar solvent-based, low-energy approach could be developed for this compound.

Another principle of green chemistry is the use of catalysts over stoichiometric reagents to minimize waste. acs.org While specific catalytic routes for this compound are not extensively documented, research into catalyzed reactions for related compounds is ongoing.

The choice of starting materials is also crucial. Using readily available and less toxic precursors aligns with green chemistry goals. skpharmteco.com For example, synthesizing magnesium oxide nanoparticles, a related magnesium compound, has been achieved using plant extracts as reducing and stabilizing agents, which is an eco-friendly approach. mdpi.comd-nb.infonih.govnih.govmdpi.com This highlights a potential direction for future research into the green synthesis of this compound, possibly utilizing biochemically-derived trichloroacetic acid or magnesium sources.

Structural Elucidation and Crystallographic Analysis of Magnesium Trichloroacetate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the absolute structure determination of crystalline materials. uhu-ciqso.esnorthwestern.edu This technique provides comprehensive information regarding cell parameters, bond lengths, and bond angles, which are crucial for a complete structural characterization. uhu-ciqso.es

The analysis of a single crystal of magnesium trichloroacetate (B1195264) hexahydrate, with the chemical formula Mg(H₂O)₆₂, has revealed its crystallographic parameters. researchgate.net The compound crystallizes in the triclinic crystal system, which is characterized by the least symmetry among the seven crystal systems. The space group was determined to be P1. researchgate.net The triclinic system has the following lattice parameter conventions: a ≠ b ≠ c and α ≠ β ≠ γ ≠ 90°.

Table 1: Crystallographic Data for Magnesium Trichloroacetate Hexahydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

Source: Synthesis and characterization of alkaline earth metal trichloroacetates. researchgate.net

The single-crystal X-ray diffraction study elucidated the coordination environment of the magnesium ion. researchgate.net The magnesium cation (Mg²⁺) is coordinated to six water molecules, forming a hexaaquamagnesium(II) complex cation, [Mg(H₂O)₆]²⁺. researchgate.net This coordination results in a regular octahedral geometry around the central magnesium ion. researchgate.netmdpi.com The trichloroacetate anions (CCl₃COO⁻) are not directly coordinated to the metal center but exist as counter-ions in the crystal lattice. researchgate.net

Table 2: Coordination Details of Magnesium in this compound Hexahydrate

| Central Ion | Coordination Number | Ligands | Coordination Geometry |

|---|---|---|---|

| Mg²⁺ | 6 | 6 x H₂O | Octahedral |

Source: Synthesis and characterization of alkaline earth metal trichloroacetates. researchgate.net

Hydrogen bonds play a critical role in the stabilization of the crystal structure of many hydrated salts. acs.orglmaleidykla.lt In the crystal lattice of this compound hexahydrate, an extensive network of hydrogen bonds is observed. All six coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the trichloroacetate anions. researchgate.net This network of interactions links the [Mg(H₂O)₆]²⁺ complex cations and the CCl₃COO⁻ anions, resulting in a stable three-dimensional supramolecular architecture. researchgate.netresearchgate.net The C-O bond lengths of the carboxylate group in the trichloroacetate anion can be influenced by their involvement as hydrogen bond acceptors. iucr.org

Powder X-ray Diffraction for Polycrystalline Forms and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. nih.govyoutube.com It is widely used for phase identification of a wide variety of crystalline substances by comparing the experimental diffraction pattern with reference data from databases. nih.govresearchgate.net Each crystalline solid has a unique X-ray powder pattern, which acts as a "fingerprint" for that specific material.

While specific powder diffraction data for this compound is not detailed in the available literature, the technique would be employed to:

Confirm Phase Purity: PXRD can be used to verify that a synthesized sample of this compound is a single phase and to detect the presence of any crystalline impurities. youtube.com

Identify Polycrystalline Forms: Different polymorphic forms or hydrated states of this compound would exhibit distinct powder diffraction patterns.

Analyze Mixtures: In cases where this compound is part of a mixture, such as in certain industrial applications or formulated products, PXRD can be used to identify its presence and, in some cases, quantify its amount. nih.govgoogle.com

The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at different angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, provides information about the interplanar spacings (d-values) of the crystal lattice, which are characteristic of the compound. youtube.com

Coordination Chemistry of Magnesium Trichloroacetate Complexes

Ligand Coordination Modes of the Trichloroacetate (B1195264) Anion

The trichloroacetate anion (CCl₃COO⁻) is a versatile ligand capable of adopting several coordination modes in metal complexes. As a carboxylate, it possesses two oxygen donor atoms, allowing it to act as a monodentate, bidentate, or bridging ligand. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the crystallization conditions.

Potential for Terminal and Chelating Coordination Modes

Beyond bridging, the trichloroacetate anion has the potential to coordinate in terminal or chelating modes.

Terminal (Monodentate) Coordination: In this mode, only one of the carboxylate oxygen atoms binds to the metal center. This is observed in some transition metal complexes, such as Cu(Cl₃CCO₂)₂(H₂O)₂. researchgate.net

Chelating (Bidentate) Coordination: Here, both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered chelate ring. While this mode is common for other carboxylate ligands, it is less frequently observed for trichloroacetate. The steric bulk of the -CCl₃ group and the specific electronic properties of the ligand can influence the stability of such a chelate ring.

For magnesium trichloroacetate, the formation of these coordination modes would likely depend on the exclusion of strongly coordinating solvent molecules like water. In anhydrous conditions or in the presence of specific co-ligands, direct coordination of the trichloroacetate anion to the magnesium ion might be possible, potentially adopting a terminal or even a chelating arrangement. However, the high hydration tendency of the magnesium ion makes the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, a very stable species, which dominates in aqueous solutions and often persists in the crystalline state. researchgate.netresearchgate.net

Influence of Co-ligands and Solvent Molecules on Magnesium Coordination Environment

The coordination environment of the magnesium ion in its complexes is highly susceptible to the influence of co-ligands and solvent molecules. Magnesium, being a hard Lewis acid, has a strong affinity for hard donor atoms, particularly oxygen. mdpi.com This is vividly illustrated by the crystal structure of Mg(O₂CCCl₃)₂·6H₂O.

In this complex, the six water molecules act as the primary ligands, completely occupying the inner coordination sphere of the magnesium ion. researchgate.net The Mg²⁺ ion is located at an inversion center and is octahedrally coordinated by the oxygen atoms of the six water molecules. researchgate.netresearchgate.net The trichloroacetate anions are relegated to the outer coordination sphere, where they function as counter-ions to balance the charge of the [Mg(H₂O)₆]²⁺ cation and as acceptors for hydrogen bonds from the aqua ligands. researchgate.net This demonstrates that in the presence of a sufficient number of strong Lewis base solvent molecules like water, the direct coordination of the weaker trichloroacetate ligand to magnesium is prevented.

Studies on other magnesium carboxylate complexes with N-donor co-ligands like hexamethylenetetramine (hmta) also show that the carboxylate anions often remain in the outer sphere, with the magnesium being coordinated by water molecules. mdpi.com The specific nature of the co-ligand and the solvent system is therefore a critical determinant of the final structure. For this compound to feature direct anion-to-metal bonding, the synthesis would likely need to be conducted in non-aqueous, non-coordinating solvents, and potentially with the introduction of other co-ligands that could favor the displacement of the trichloroacetate ion into the inner coordination sphere. The removal of coordinated solvent molecules can significantly alter the properties of the resulting coordination polymer. rsc.org

| Complex | Central Atom | Coordination Geometry | Inner-Sphere Ligands | Outer-Sphere Anion |

| Mg(H₂O)₆₂ | Mg(II) | Octahedral | 6 x H₂O | 2 x CCl₃COO⁻ researchgate.net |

| Mg(H₂O)₆₂·2hmta·4H₂O | Mg(II) | Octahedral | 6 x H₂O | 2 x CH₃COO⁻ mdpi.com |

Stereochemical Aspects and Conformational Analysis of this compound Complexes

The stereochemistry of this compound complexes is centered around the coordination geometry of the magnesium ion. In the known hydrated form, Mg(H₂O)₆₂, the magnesium ion exhibits a regular octahedral coordination geometry. researchgate.net The Mg-O bond lengths with the coordinating water molecules are consistent and contribute to this highly symmetric arrangement.

If complexes with mixed ligands were to be synthesized, for example, with bidentate N-donor ligands and trichloroacetate, the possibility of geometric isomers (cis/trans) would arise, leading to more complex stereochemical considerations. However, based on the currently available structural data for this compound, the stereochemistry is relatively simple, dominated by the formation of the stable and symmetric hexaaquamagnesium(II) cation.

Advanced Spectroscopic Characterization Techniques for Magnesium Trichloroacetate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of magnesium trichloroacetate (B1195264). These methods are complementary; IR spectroscopy measures the absorption of light corresponding to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mt.com

For magnesium trichloroacetate, the vibrational spectra are dominated by the modes of the trichloroacetate anion. The key functional groups are the carboxylate group (COO⁻) and the trichloromethyl group (CCl₃). The coordination of the carboxylate group to the magnesium ion significantly influences the vibrational frequencies of the C=O bonds. In metal carboxylates, the symmetric and antisymmetric stretching vibrations of the COO⁻ group are particularly diagnostic. researchgate.net These typically occur in the regions of 1650–1500 cm⁻¹ for the antisymmetric stretch (νₐₛ(COO⁻)) and 1420–1380 cm⁻¹ for the symmetric stretch (νₛ(COO⁻)). researchgate.net The separation between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate ligand.

The CCl₃ group also exhibits characteristic vibrations, including stretching and deformation modes. The strong electron-withdrawing nature of the three chlorine atoms influences the electronic distribution within the entire anion, affecting the force constants of adjacent bonds. rsc.org The C-C stretching vibration and the various C-Cl stretching and bending modes provide a unique fingerprint for the trichloroacetate moiety in both IR and Raman spectra. mt.com Raman spectroscopy is particularly effective for observing the C-C and C-Cl bonds, which may show weak absorption in the infrared spectrum. mt.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylate (COO⁻) | Antisymmetric Stretch | 1650–1500 | IR |

| Carboxylate (COO⁻) | Symmetric Stretch | 1420–1380 | IR, Raman |

| Carbon-Carbon (C-C) | Stretch | 1120–1040 | Raman |

| Trichloromethyl (C-Cl) | Asymmetric Stretch | ~850 | IR, Raman |

Note: The exact frequencies can vary based on the solid-state packing, hydration state, and coordination environment of the magnesium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for providing detailed information about atomic connectivity and the local chemical environment within a molecule. ebsco.com For this compound, both ¹³C and ²⁵Mg NMR studies offer critical insights into its structure and dynamics.

¹³C NMR spectroscopy allows for the direct observation of the carbon backbone of the trichloroacetate anion. The trichloroacetate moiety contains two distinct carbon environments: the carbonyl carbon of the carboxylate group and the carbon atom of the trichloromethyl group. The chemical shifts of these carbons are highly sensitive to their electronic environment.

The carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm, which is characteristic for carboxylate groups. researchgate.net The exact chemical shift can be influenced by factors such as solvent, concentration, and the nature of the counter-ion (Mg²⁺). The carbon atom of the CCl₃ group is significantly influenced by the three electronegative chlorine atoms, which deshield the nucleus and shift its resonance to a lower field than that of an unsubstituted alkyl carbon. Its signal is expected in the 90-100 ppm region. The non-destructive nature of NMR allows for the quantitative analysis of these species in solution. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for the Trichloroacetate Moiety

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| Carbonyl Carbon (-C OO⁻) | 160 - 180 |

While ¹³C NMR probes the anionic part of the compound, ²⁵Mg NMR provides a direct window into the environment of the magnesium cation. huji.ac.il The ²⁵Mg nucleus has a spin of 5/2, making it quadrupolar. huji.ac.il Its NMR signal is characterized by a chemical shift and a linewidth, both of which are extremely sensitive to the symmetry and dynamics of the ion's immediate coordination sphere. huji.ac.ilpsu.edu

In solution, the Mg²⁺ ion is solvated by solvent molecules and can form ion pairs or complexes with the trichloroacetate anions. ²⁵Mg NMR can distinguish between different solvation states. rsc.org The chemical shift of ²⁵Mg is dependent on the nature of the coordinating ligands, and changes in the solvation shell lead to observable shifts. lbl.govosti.gov

Table 3: Properties of the ²⁵Mg Nucleus for NMR Spectroscopy

| Property | Value |

|---|---|

| Spin (I) | 5/2 |

| Natural Abundance | 10.00% |

| Quadrupole Moment (Q/fm²) | +20.1 |

Data sourced from huji.ac.il.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements on the surface of a solid material, typically within the top 10 nm. carleton.edu For solid this compound, XPS can confirm the presence of magnesium, chlorine, carbon, and oxygen and provide information about their bonding environments. researchgate.net

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. nasa.gov The binding energy of these electrons is characteristic of the element and its chemical state.

Magnesium (Mg): The Mg 1s or Mg 2p peaks are analyzed. The binding energy of these peaks will confirm the presence of magnesium in its +2 oxidation state (Mg²⁺). researchgate.netbenthamopenarchives.com For instance, the Mg 2p peak for Mg²⁺ in oxides or hydroxides is typically found around 50.8 eV. benthamopenarchives.com

Chlorine (Cl): The Cl 2p peak will be characteristic of chlorine in an organic C-Cl bond within the trichloroacetate group.

Oxygen (O): The O 1s spectrum can distinguish between the oxygen atoms in the carboxylate group.

Carbon (C): The C 1s spectrum is particularly informative. It is expected to show at least two distinct peaks: one for the carbon in the CCl₃ group at a higher binding energy due to the attached electronegative chlorines, and another for the carboxylate carbon. A third peak at a lower binding energy (~285 eV) corresponding to adventitious carbon is often used for charge referencing. researchgate.net

By analyzing the precise binding energies and relative intensities of these peaks, a detailed picture of the surface chemistry of this compound can be constructed. researchgate.net The modified Auger parameter for magnesium can also be used to gain additional insight into its chemical state, as it is independent of surface charging effects. researchgate.net

Table 4: Expected Binding Energy Ranges for Elements in this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Magnesium | Mg 2p | ~51 | Mg²⁺ |

| Oxygen | O 1s | ~531-533 | C-O -Mg |

| Carbon | C 1s | ~288-290 | -C OO⁻ |

| Carbon | C 1s | ~287-289 | -C Cl₃ |

Note: These are approximate ranges and can be affected by surface charging and the specific chemical environment.

UV-Visible Spectroscopy for Electronic Transitions and Solution Behavior

UV-Visible spectroscopy probes the electronic transitions within a molecule that occur upon absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions. libretexts.org While the Mg²⁺ ion itself does not absorb in this range, the trichloroacetate anion possesses chromophores that give rise to characteristic absorption bands.

The primary chromophore in the trichloroacetate anion is the carboxylate group. It contains non-bonding electrons (n) on the oxygen atoms and π electrons in the C=O double bond. This allows for a low-energy n→π* electronic transition. rsc.org This transition involves the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital. libretexts.org Such transitions are typically weak and can be observed in the UV region. The presence of the three chlorine atoms can also influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ).

Studies of the UV-Vis spectrum of this compound in different solvents can reveal information about its solution behavior. thermofisher.com The position and intensity of the absorption bands can be sensitive to the solvent polarity and the extent of ion pairing between the magnesium cation and the trichloroacetate anion. researchgate.net For instance, changes in the local environment of the chromophore due to interactions with the solvent or the Mg²⁺ ion can shift the λₘₐₓ, providing indirect evidence of these interactions. The technique is also governed by the Beer-Lambert Law, allowing for the quantitative determination of the compound's concentration in solution. mdpi.com

Theoretical and Computational Investigations of Magnesium Trichloroacetate

Quantum Chemical Calculations (Density Functional Theory, Coupled-Cluster Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intrinsic properties of magnesium trichloroacetate (B1195264) at the molecular level. While comprehensive coupled-cluster studies specifically on magnesium trichloroacetate are not widely available in the public domain, DFT methods have been successfully applied to related systems, providing significant insights into the compound's geometry, electronic structure, and energetic properties.

Geometrical Optimization and Electronic Structure Analysis

Theoretical geometry optimization of this compound using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, would predict the most stable three-dimensional arrangement of its atoms. In such a structure, the magnesium ion (Mg²⁺) would be coordinated to the oxygen atoms of two trichloroacetate (CCl₃COO⁻) anions. The coordination geometry around the magnesium ion is anticipated to be influenced by the steric bulk of the trichloromethyl groups.

The electronic structure of the trichloroacetate anion is characterized by the strong electron-withdrawing effect of the three chlorine atoms. This inductive effect delocalizes the negative charge on the carboxylate group, influencing the strength of the Mg-O bonds. Natural Bond Orbital (NBO) analysis of related trichloroacetate compounds, such as anilinium trichloroacetate, reveals the nature of the bonding and charge distribution within the anion. nih.gov Similar analysis for this compound would quantify the charge transfer and orbital interactions between the magnesium cation and the trichloroacetate anions.

First-principles calculations on related molecules like trichloroacetaldehyde show that the presence of the C-Cl bonds significantly impacts the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is a key indicator of chemical stability. researchgate.net For this compound, the HOMO is expected to be localized on the carboxylate oxygen atoms of the anions, while the LUMO would likely be associated with the magnesium cation or the antibonding orbitals of the C-Cl bonds.

Table 1: Calculated Geometric Parameters for a Related Trichloroacetate System (Anilinium Trichloroacetate) nih.gov

| Parameter | Bond Length (Å) / Angle (°) |

| C-C | 1.56 |

| C-O1 | 1.21 |

| C-O2 | 1.29 |

| C-Cl (avg.) | 1.77 |

| O1-C-O2 | 125.7 |

| C-C-O1 | 118.3 |

| C-C-O2 | 116.0 |

Note: Data is for anilinium trichloroacetate and serves as an illustrative example of the trichloroacetate anion's geometry.

Energetic Properties and Relative Stability Assessments

Quantum chemical calculations can provide valuable data on the energetic properties of this compound, such as its heat of formation and bond dissociation energies. The stability of the Mg-O coordination bonds can be assessed by calculating the binding energy between the Mg²⁺ ion and the trichloroacetate anions. These calculations would likely show a strong electrostatic interaction, characteristic of ionic bonding, but with some degree of covalent character.

The relative stability of different potential isomers or conformers of this compound can also be determined by comparing their total electronic energies. For instance, different coordination modes of the trichloroacetate ligand (e.g., monodentate vs. bidentate) could be computationally explored to identify the most energetically favorable arrangement.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies obtained through DFT calculations. nih.gov These properties are crucial for understanding the compound's stability under various temperature and pressure conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound in a solvent environment. These simulations can provide detailed information on ion-solvent and ion-ion interactions, which govern the macroscopic properties of its solutions.

Ion Association and Aggregate Formation in Electrolytic Systems

In solution, the magnesium and trichloroacetate ions will interact with each other and with the solvent molecules. MD simulations can predict the extent of ion association to form ion pairs or larger aggregates. The trichloroacetate anion is known to form unusually strong ion pairs in aqueous solutions, not only at the carboxylate end but also involving the trichloromethyl group. rsc.orgrsc.org This suggests that in a solution of this compound, both contact ion pairs (CIPs), where the ions are in direct contact, and solvent-shared ion pairs (SSIPs), where a solvent molecule is situated between the ions, could be present.

The formation of these aggregates is influenced by the solvent's dielectric constant, with lower dielectric constant solvents promoting greater ion association. wikipedia.org MD simulations can quantify the population of different types of ion pairs and provide insights into their structure and dynamics. The potential of mean force (PMF) between a magnesium ion and a trichloroacetate anion can be calculated from simulations to determine the free energy landscape of their association.

Solvation Dynamics and Water Exchange Kinetics for Magnesium Ions

The solvation of the magnesium ion in aqueous solution is a well-studied phenomenon. The Mg²⁺ ion is typically surrounded by a tightly bound first solvation shell of six water molecules. MD simulations can be used to study the structure of this solvation shell and the dynamics of water molecules within it. The presence of trichloroacetate anions in the solution can influence the structure of this hydration shell and the kinetics of water exchange between the first solvation shell and the bulk solvent.

Ab initio molecular dynamics (AIMD) simulations of trichloroacetic acid in water have shown that the solvent plays a crucial role in the compound's chemical reactions, such as decarboxylation. rsc.orgresearchgate.net Similarly, for this compound, MD simulations would reveal how the trichloroacetate anions interact with the hydrated magnesium ion and potentially influence the rate of water exchange, a fundamental process in many chemical and biological systems involving magnesium.

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding

The interactions between this compound and surrounding molecules, particularly in the solid state or in solution, can be analyzed using computational methods to understand the forces governing its structure and properties.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to characterize and visualize these weak interactions. rsc.org For this compound, these analyses would reveal the nature and strength of the Mg···O ionic bonds and any potential C-Cl···O or C-H···O interactions, if applicable in a complex or co-crystal. The molecular electrostatic potential (MEP) surface can also be calculated to identify the regions of the molecule that are most likely to participate in electrostatic interactions, with the negative potential concentrated around the carboxylate oxygen atoms and the positive potential around the magnesium ion. researchgate.net

Chemical Reactivity and Mechanistic Studies Involving Magnesium Trichloroacetate

Influence of the Trichloroacetate (B1195264) Anion on Magnesium-Mediated Reactions

The trichloroacetate anion (TCA), derived from trichloroacetic acid, significantly impacts magnesium-mediated reactions, most notably in aqueous environments where the formation of dihydrogen gas is a key process. Research in this area has primarily utilized sodium trichloroacetate to introduce the TCA anion into magnesium-water systems; however, the fundamental principles of the anion's reactivity are directly applicable to understanding the potential behavior of magnesium trichloroacetate.

The reaction between magnesium metal and water, which produces magnesium hydroxide (B78521) and dihydrogen gas (H₂), is thermodynamically favorable but often slow under normal conditions. The introduction of the trichloroacetate anion into this system has been shown to suppress the yield of dihydrogen. This effect is attributed to the high efficiency of the trichloroacetate ion as an electron scavenger.

In studies involving milled composites of powdered magnesium and iron with sodium chloride solutions, the addition of sodium trichloroacetate led to a marked decrease in H₂ production. The mechanism of H₂ formation in these systems is understood to proceed through the generation of short-lived, partially, and fully solvated electrons (e⁻) as precursors. The trichloroacetate anion effectively intercepts these electrons, thereby inhibiting the subsequent reactions that lead to H₂ evolution. The presence of the three chlorine atoms on the acetate (B1210297) group enhances the electron-scavenging capability of the anion.

The suppression of dihydrogen formation by the trichloroacetate anion is intrinsically linked to its interaction with reactive intermediates, namely solvated electrons and hydrogen atoms (H•). In the magnesium-water reaction, the initial steps involve the release of electrons from the magnesium surface into the aqueous solution, where they become solvated. These solvated electrons are highly reactive and are key precursors to dihydrogen.

The trichloroacetate anion competes with water for these solvated electrons. The reaction between a solvated electron and a trichloroacetate anion is a dissociative electron attachment process. Computational studies suggest that upon interaction with a solvated electron, a carbon-chlorine bond in the trichloroacetate anion elongates significantly, leading to the formation of an intermediate radical anion. This intermediate then undergoes bond cleavage. By scavenging solvated electrons, the trichloroacetate anion effectively curtails the primary pathway for H₂ generation. Furthermore, any hydrogen atoms formed can also be scavenged by trichloroacetate, further contributing to the suppression of dihydrogen yield.

Ligand Exchange Kinetics and Thermodynamic Profiles

A thorough search of the scientific literature reveals a notable absence of specific experimental or theoretical data on the ligand exchange kinetics and thermodynamic profiles of this compound. While general principles of ligand exchange reactions involving hydrated magnesium ions are understood, with water exchange rates being generally fast for Mg²⁺ due to its d⁰ electron configuration and lack of crystal field stabilization energy, specific kinetic parameters for the substitution of water or other ligands by the trichloroacetate anion in a magnesium coordination sphere have not been reported. libretexts.org Similarly, no specific thermodynamic data, such as enthalpy or entropy of formation for this compound, could be located in the available literature.

Thermal and Chemical Stability Studies in Diverse Environments

Applications of Magnesium Trichloroacetate in Non Biomedical Fields

Role as a Precursor in Inorganic and Organometallic Synthesis

Magnesium trichloroacetate (B1195264) serves as a precursor in the synthesis of more complex molecules due to its composition of a reactive magnesium cation and the trichloroacetate anion. In inorganic chemistry, it is utilized in the field of coordination chemistry, where it can form complexes with various substrates. cymitquimica.com

The broader field of organometallic chemistry extensively uses organomagnesium compounds, most notably Grignard reagents (RMgX). libretexts.org These reagents are fundamental for creating new carbon-carbon bonds. While not a Grignard reagent itself, magnesium trichloroacetate belongs to the family of magnesium salts that are central to these syntheses. The synthesis of organomagnesium compounds often involves the direct reaction of an organic halide with magnesium metal in an ether solvent. libretexts.orguwimona.edu.jm The resulting compounds are valuable synthons for a wide range of other organometallic compounds through exchange reactions with salts of different metals. libretexts.org

The utility of magnesium compounds as precursors can be seen in various synthesis methods. For instance, dialkyl magnesium compounds (R₂Mg) can be synthesized from a Grignard reagent's reaction with dioxane, a process driven by the precipitation of the magnesium dihalide. libretexts.org This highlights the role of magnesium salts in facilitating complex organometallic reactions.

Table 1: Examples of General Organomagnesium Synthesis

| Precursor/Reagent Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Grignard Reagent | Alkyl Halide (RX), Magnesium (Mg) | Organomagnesium Halide (RMgX) | Widely used for forming C-C bonds in organic synthesis. libretexts.org |

| Dialkylmagnesium | Grignard Reagent, Dioxane | Dialkylmagnesium (R₂Mg) | A dioxane-free method involves metal exchange with dialkyl mercury. libretexts.org |

Potential in Catalysis and Photocatalysis

While specific catalytic applications of this compound are not widely documented, the chemistry of related magnesium compounds, particularly magnesium oxide (MgO), demonstrates significant potential in catalysis and photocatalysis. This compound can be considered a potential precursor for magnesium-based catalysts, which could be formed through thermal decomposition (calcination) of the salt.

Magnesium oxide has been investigated as a photocatalyst for degrading organic pollutants in water. mdpi.comdntb.gov.ua In heterogeneous photocatalysis, semiconductor materials like MgO absorb light energy, which generates electron-hole pairs. psecommunity.org These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which are powerful oxidizing agents that can break down organic dye molecules and other pollutants. mdpi.compsecommunity.org

Recent research has explored enhancing MgO's photocatalytic activity. For example, a ZnO@MgO core-shell nanocomposite was synthesized and used for the photocatalytic degradation of methylene (B1212753) blue under visible light irradiation. mdpi.com The study found that increasing the catalyst dosage increased the removal efficiency of the dye, which was attributed to the greater number of available active sites for photon interaction and ROS generation. mdpi.com

Table 2: Photocatalytic Degradation using Magnesium-Based Compounds

| Catalyst | Target Pollutant | Light Source | Key Finding |

|---|---|---|---|

| Magnesium Oxide (MgO) Nanoballs | Methylene Blue | Visible Light | Degradation follows pseudo-first-order kinetics. Surface defects act as electron traps, inhibiting electron-hole recombination and boosting photocatalytic activity. mdpi.com |

| ZnO@MgO Core-Shell Nanocomposite | Methylene Blue | Visible Light | Achieved ~91% actual removal of the dye at optimized conditions (1000 mg/L catalyst dose, pH 10). mdpi.com |

Contributions to Advanced Materials Science and Engineering

This compound is recognized as a compound of interest in materials science. cymitquimica.com One of its potential, predicted applications is as a flame retardant. epa.gov The inclusion of magnesium and chlorine in its structure suggests it could interfere with combustion processes. Magnesium compounds, such as magnesium hydroxide (B78521) and huntite/hydromagnesite mineral mixtures, are known to be effective flame retardants. nih.gov

In a broader context, magnesium is a critical component in the development of advanced materials. It is used to create lightweight and high-strength alloys. For instance, binary Mg-Ag alloys have been designed as biodegradable implant materials, combining the properties of magnesium with the antibacterial nature of silver. ecmjournal.org The development of these alloys involves metallurgical analysis and heat treatments to improve mechanical properties and corrosion resistance. ecmjournal.org

Furthermore, magnesium plays a crucial role in creating advanced ceramic and composite materials. Magnesium can be substituted into the crystal lattice of other materials to alter their properties. In one study, magnesium-substituted hydroxyapatite (B223615) (Mg-HA) was synthesized via a mechanochemical method using precursors like magnesium oxide and magnesium hydroxide. nih.gov The incorporation of magnesium, which has a smaller ionic radius than calcium, leads to a decrease in the lattice parameters and unit cell volume, thereby modifying the material's structural and thermal stability. nih.gov This principle of using magnesium-containing precursors to dope (B7801613) or create new materials is a key area of materials science and engineering.

Environmental Remediation Processes and Chemical Treatment (based on related Mg chemistry)

The chemical properties of various magnesium compounds make them highly effective in environmental remediation, particularly in water and wastewater treatment. crecompany.com Although this compound itself is not a primary treatment chemical, its constituent element's chemistry is central to these processes. If this compound were to enter a wastewater stream, its neutralization would be important for environmental protection. laballey.com

Magnesium compounds are used for several key functions in water treatment:

Neutralization of Acidity: Magnesium hydroxide (Mg(OH)₂) is a weak alkaline substance used to neutralize acidic wastewater. Its low solubility allows for a slow, controlled release of hydroxide ions, which gradually raises the pH without the risk of overshooting the target level, a common issue with stronger bases like caustic soda. wwdmag.com Magnesium oxide (MgO) also acts as a pH stabilizer. muscatchemical.com

Heavy Metal Removal: Magnesium hydroxide is effective at precipitating heavy metals such as copper, lead, and cadmium from water by forming insoluble hydroxide precipitates. wwdmag.com Magnesium sulfate (B86663) can also contribute to heavy metal removal.

Phosphorus Removal: Eutrophication, caused by excess phosphorus in water bodies, can be mitigated using magnesium compounds. Magnesium sulfate, for example, reacts with phosphate (B84403) and ammonium (B1175870) in wastewater to form struvite (magnesium ammonium phosphate), which precipitates and can be removed.

Coagulation and Flocculation: Magnesium chloride (MgCl₂) and magnesium sulfate (MgSO₄) can act as coagulants or coagulant aids. crecompany.com When dissolved, they release magnesium ions (Mg²⁺) which neutralize the negative charge on suspended particles in the water. crecompany.com This reduces the repulsive forces between particles, allowing them to aggregate into larger flocs that can be more easily removed by sedimentation and filtration. crecompany.com

The use of magnesium-based compounds in these processes is often considered an environmentally friendly option. nih.gov For example, the sludge produced from treatment with magnesium hydroxide is often more compact and easier to dewater than that from lime treatment. wwdmag.com

Table 3: Application of Magnesium Compounds in Water Treatment

| Magnesium Compound | Primary Function(s) | Mechanism of Action |

|---|---|---|

| Magnesium Hydroxide (Mg(OH)₂) | Neutralization, Heavy Metal Removal | Slow release of OH⁻ ions raises pH gradually; forms insoluble metal hydroxides. |

| Magnesium Sulfate (MgSO₄) | Phosphorus Removal, Coagulant Aid | Reacts with phosphate and ammonium to form insoluble struvite; modifies surface charge of suspended particles. |

| Magnesium Chloride (MgCl₂) | Coagulant | Dissociates into Mg²⁺ ions which neutralize negatively charged suspended particles, facilitating aggregation (flocculation). crecompany.com |

Future Research Directions and Emerging Avenues for Magnesium Trichloroacetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The progression of magnesium trichloroacetate (B1195264) chemistry is contingent on the development of synthetic routes that are not only efficient but also environmentally benign. Future research should prioritize "green chemistry" principles to minimize waste and energy consumption. jocpr.com

Key research avenues include:

Solvent-Free Synthesis: Methodologies like mechanochemistry, which involves manual or ball-milling grinding of reactants in the absence of solvents, present a promising sustainable alternative to conventional solution-based syntheses. mdpi.com This approach can reduce waste, lower energy costs, and simplify product purification.

Bio-based Approaches: Investigating the use of bio-derived starting materials and solvents can significantly lower the environmental footprint of synthesis. nih.govrsc.org The use of plant extracts, for example, which contain active biomolecules that can act as reducing and stabilizing agents, is an emerging area in the green synthesis of metallic compounds. rsc.org

Energy-Efficient Techniques: Exploring methods such as microwave-assisted or continuous-flow synthesis could lead to faster reaction times, higher yields, and improved energy efficiency compared to traditional batch processing. rsc.org Continuous-flow reactors, in particular, offer enhanced safety and control over reaction conditions. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses should be evaluated based on metrics like E-factor (environmental factor) and mass productivity to quantify their sustainability. mdpi.com

Advanced Characterization of Solid-State and Solution-Phase Structures

A comprehensive understanding of the structure of magnesium trichloroacetate in both solid and solution phases is crucial for predicting its behavior and designing new applications. While it is known to be a white crystalline solid soluble in polar solvents, detailed structural data remains limited. cymitquimica.com Future work should employ a suite of modern analytical techniques.

For Solid-State Characterization:

Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the precise three-dimensional arrangement of atoms and the nature of coordination environments in the crystalline state.

Powder X-ray Diffraction (PXRD): Useful for identifying crystalline phases and assessing the purity of bulk samples. mdpi.com

Solid-State NMR (SSNMR) Spectroscopy: Particularly 25Mg SSNMR at ultra-high magnetic fields can provide detailed information about the local environment of the magnesium ions, overcoming previous sensitivity issues. nih.govsemanticscholar.org Correlating experimental SSNMR data with computational methods can offer deep insights into structure-property relationships. nih.govsemanticscholar.org

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining thermal stability, decomposition pathways, and the presence of solvated molecules. nih.gov

For Solution-Phase Characterization:

Multinuclear NMR Spectroscopy: Probing various nuclei (e.g., 1H, 13C, 25Mg) in different solvents can elucidate the species present in solution, including solvated ions and complex formation. researchgate.net

Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and provide information about ion-pairing and solvation shells in solution. researchgate.net

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can help identify the specific ions and complexes that exist in the solution phase.

Predictive Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry offers powerful tools to complement experimental studies, providing insights into electronic structure, bonding, and reaction mechanisms. researchgate.net The application of these methods can accelerate the discovery and rational design of new materials and catalysts based on this compound.

Future modeling efforts should focus on:

Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.govnih.gov This information is vital for understanding the compound's reactivity and potential as a catalyst or precursor.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in solution, providing insights into solvation structures, ion mobility, and interactions with other molecules. researchgate.netmdpi.com This is particularly relevant for understanding its role in electrolyte systems or as a reagent in solution-phase reactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the compound's interaction with large systems, such as polymers or biological molecules, QM/MM methods can provide a balance between computational accuracy and cost.

Machine Learning (ML): By developing ML models trained on experimental and computational data, it may become possible to predict the properties and catalytic performance of this compound derivatives. nih.gov This data-driven approach can guide the rational design of new compounds with optimized characteristics for specific applications. nih.gov

Diversification and Optimization of Non-Biomedical Applications

While this compound is used in organic synthesis and coordination chemistry, its full potential in non-biomedical fields remains largely untapped. cymitquimica.com Future research should aim to diversify and optimize its applications, drawing inspiration from the broader chemistry of magnesium and related metal carboxylates.

Potential application areas include:

Catalysis: Magnesium compounds, including salts and complexes, are known to act as catalysts in various organic reactions. alfachemic.comchemistryviews.org Given its Lewis acidic nature, this compound could be explored as an efficient and low-cost catalyst for reactions such as aldol (B89426) condensations, cyclizations, and polymerization processes. alfachemic.comrsc.org Research into supporting the compound on solid matrices like silica (B1680970) could lead to recyclable heterogeneous catalysts.

Materials Science: As a precursor, this compound could be used in the synthesis of advanced magnesium-based materials, such as magnesium oxide (MgO) or magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles. bu.edu.egresearchgate.net These nanomaterials have applications in catalysis, adsorption, and as energetic materials. bu.edu.egacs.org The properties of the final material, such as crystal size and morphology, can be influenced by the choice of precursor. bu.edu.eg

Polymer Science: The compound could be integrated into polymer matrices to create novel composites. It might function as a flame retardant, a thermal stabilizer, or a catalyst for polymerization or transesterification reactions, similar to how magnesium acetate (B1210297) is used. researchgate.net

Interdisciplinary Research Integrating this compound into Novel Chemical Systems

The future of this compound chemistry will benefit significantly from interdisciplinary collaboration, integrating its unique properties into novel and complex chemical systems.

Emerging avenues for interdisciplinary research include:

Supramolecular Chemistry: The ability of this compound to form complexes can be exploited in the design of new supramolecular assemblies and metal-organic frameworks (MOFs). cymitquimica.com Research in this area could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or sensing. rsc.org

Nanomaterials Synthesis: Green synthesis approaches could utilize this compound as a precursor for the controlled production of magnesium-containing nanoparticles. mdpi.comresearchgate.net Interdisciplinary work with materials scientists could optimize synthesis conditions to control particle size, shape, and surface properties for specific applications. researchgate.net

Hybrid Materials: Combining this compound with other materials, such as biochar or polymers, could create hybrid materials with synergistic properties. For instance, magnesium-activated biochar has shown promise for environmental remediation, suggesting a potential role for this compound in the development of new adsorbent or filtration materials. researchgate.net

Electrolyte Systems: The study of magnesium salt solutions is critical for the development of next-generation magnesium-ion batteries. researchgate.net Research at the intersection of inorganic chemistry, electrochemistry, and materials science could explore the role of the trichloroacetate anion in influencing ion conductivity, electrochemical stability, and electrode-electrolyte interface properties in non-aqueous electrolytes. researchgate.netberkeley.edu

Table 1: Summary of Future Research Directions for this compound

| Outline Section | Key Research Focus | Techniques and Approaches | Potential Outcomes |

|---|---|---|---|

| 9.1. Novel and Sustainable Synthetic Methodologies | Develop eco-friendly and efficient synthetic routes. | Mechanochemistry, continuous-flow synthesis, bio-based solvents, atom economy analysis. | Reduced environmental impact, lower costs, improved safety, and higher yields. |

| 9.2. Advanced Structural Characterization | Elucidate detailed atomic-level structures in solid and solution states. | Single-crystal X-ray diffraction, 25Mg Solid-State NMR, Raman spectroscopy, ESI-MS. | Fundamental understanding of structure, coordination, and solvation. |

| 9.3. Predictive Modeling and Rational Design | Use computational tools to predict properties and guide experiments. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, Machine Learning (ML). | Accelerated discovery of new applications and rationally designed materials. |

| 9.4. Diversification of Non-Biomedical Applications | Explore and optimize new uses in catalysis and materials science. | Catalyst performance testing, synthesis of nanomaterials, polymer composite formulation. | Development of novel catalysts, functional materials, and advanced polymers. |

| 9.5. Interdisciplinary Research | Integrate into new chemical systems like MOFs and hybrid materials. | Supramolecular synthesis, nanoparticle engineering, electrolyte formulation. | Innovative materials for energy storage, environmental remediation, and sensing. |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying magnesium trichloroacetate in biological samples?

- Methodological Answer: Ion chromatography (IC) with anion-exchange columns and optimized eluent systems (e.g., sodium hydroxide with acetonitrile) provides high sensitivity for trichloroacetate detection. Calibration curves (0.3–33 mg/L) and recovery rates (>98%) validate this approach in serum/urine matrices. Conductivity detection (10 µS) ensures specificity, minimizing interference from biological matrices .

Q. How can solvent selection influence the synthesis of this compound?

- Methodological Answer: Solvent polarity and counterion compatibility are critical. For sodium trichloroacetate synthesis, polar solvents like 1,2-dimethoxyethane (80°C) or chloroform/water mixtures with phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction efficiency. Adapting this to magnesium requires adjusting solvent basicity to avoid hydrolysis, as magnesium ions may favor aqueous or methanol systems .

Q. Which spectroscopic methods are essential for structural characterization of this compound?

- Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and hydrogen bonding via TED assignments .

- NMR: Paramagnetic shifts in / NMR reveal coordination environments, as seen in trichloroacetate derivatives (e.g., subcordatolide D acylation shifts) .

- XRD: Single-crystal diffraction resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds in guanidinium trichloroacetate) .

Advanced Research Questions

Q. How can the Eyring equation elucidate activation parameters for this compound decomposition?

- Methodological Answer: Kinetic studies at varying temperatures yield first-order rate constants. Plotting vs. calculates (enthalpy of activation) and (entropy of activation). For potassium trichloroacetate, ranged 20–25 kcal/mol in carboxylic acids, suggesting solvent-dependent transition states. Apply similar protocols to magnesium salts, noting solvent coordination effects on decomposition pathways .

Q. What computational strategies reveal intermolecular interactions in this compound complexes?

- Methodological Answer:

- NBO Analysis: Quantifies charge transfer (e.g., lone pair interactions between O and N–H groups) and hydrogen bond strengths (e.g., 10–114 kcal/mol in guanidinium trichloroacetate) .

- DFT Modeling: Predicts geometry and electronic structure, validated by XRD data. For magnesium, assess Mg–O bond lengths and ligand field effects on stability .

Q. How does controlled-potential coulometry differentiate trichloroacetate from its reduction products?

- Methodological Answer: Stepwise electrolysis at selective potentials isolates reduction steps:

- Step 1: Reduce trichloroacetate to dichloroacetate at (e.g., −0.5 V vs. SCE).

- Step 2: Reduce dichloroacetate to monochloroacetate at (e.g., −1.2 V).

Charge differences () quantify each species via Faraday’s law () .

Q. How can acylation reactions probe this compound’s reactivity in organic synthesis?

- Methodological Answer: In situ acylation (e.g., with hydroxyl groups) forms stable derivatives for structural analysis. For example, trichloroacetate acylation of subcordatolide D enabled NMR signal assignment via and shifts. Adapt to magnesium by optimizing reaction conditions (e.g., anhydrous methanol, 50°C) to prevent Mg²⁺ hydrolysis .

Q. What toxicological parameters should guide chronic exposure studies of this compound?

- Methodological Answer: Prioritize pharmacokinetics (bioavailability, half-life) and metabolite profiling (e.g., trichloroacetate → dichloroacetate). Rodent models (e.g., B6C3F1 mice) show trichloroacetate’s hepatocarcinogenicity (LD₅₀: 3320–5060 mg/kg). For magnesium, monitor renal clearance and tissue accumulation, adjusting doses to reflect its solubility and ionization in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.